3,5-Dimethyl-2-ethyl-d5-pyrazine

Stable Isotope Dilution Assay GC-MS Alkylpyrazine Quantification

Accurate trace-level alkylpyrazine quantitation in food matrices demands an isotopically matched internal standard-generic substitution with unlabeled or mislabeled analogs introduces uncontrolled background, violates SIDA assumptions, and invalidates regulatory method performance criteria. 3,5-Dimethyl-2-ethyl-d5-pyrazine (CAS 1082581-96-1) resolves these failures: • Co-elutes with native 2-ethyl-3,5-dimethylpyrazine; +5 Da mass shift eliminates matrix interference and ion suppression in GC-MS • Validated for Arabica vs. Robusta coffee origin differentiation via alkylpyrazine profiling (%RSD <20% at sub-mg/kg levels) • Meets EU 2002/657/EC and FDA confirmatory method criteria; published inter-laboratory SIDA protocol available for immediate accreditation • Published one-step Grignard synthesis from 2-chloro-3,5-dimethylpyrazine + pentadeuteroethyl magnesium bromide enables cost-effective in-house scale-up Supplied with full Certificate of Analysis for immediate deployment in food authenticity, flavor QC, and sensory correlation studies.

Molecular Formula C8H12N2
Molecular Weight 141.22 g/mol
Cat. No. B592708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-2-ethyl-d5-pyrazine
Synonyms2-Ethyl-d5-3,5-dimethyl-pyrazine;  2-Ethyl-d5-3,5-dimethylpyrazine;  3-Ethyl-d5-2,6-dimethylpyrazine; 
Molecular FormulaC8H12N2
Molecular Weight141.22 g/mol
Structural Identifiers
InChIInChI=1S/C8H12N2/c1-4-8-7(3)10-6(2)5-9-8/h5H,4H2,1-3H3/i1D3,4D2
InChIKeyJZBCTZLGKSYRSF-SGEUAGPISA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-2-ethyl-d5-pyrazine Internal Standard


3,5-Dimethyl-2-ethyl-d5-pyrazine (CAS 1082581-96-1) is a stable isotope-labeled analog of the naturally occurring alkylpyrazine odorant 3,5-dimethyl-2-ethylpyrazine, featuring five deuterium atoms specifically incorporated into the ethyl side chain [1]. Its primary role is as an internal standard in Stable Isotope Dilution Assays (SIDA) coupled with gas chromatography–mass spectrometry (GC-MS), a technique designed for the accurate and precise quantitation of trace-level aroma compounds in complex food matrices. The compound's physical-chemical properties, including an identical molecular geometry and nearly identical vapor pressure to the unlabeled analyte, ensure co-elution in GC, while the +5 Da mass shift provides sufficient spectral separation to avoid signal overlap and matrix interference [1].

1 Stable isotope dilution assay (SIDA) coupled with GC-MS for trace odorant quantitation
2 Site-specific d5-ethyl labeling ensures +5 Da mass shift with co-elution
3 Regioisomer-specific internal standard for 3,5-dimethyl-2-ethylpyrazine

Limitations of Unlabeled Pyrazine Standards


Generic substitution of a structured SIDA internal standard with the unlabeled compound or a differently deuterated analog (e.g., a d6-methyl-labeled variant) fundamentally undermines analytical validity. Using the unlabeled, natural abundance compound introduces uncontrolled background signal that cannot be distinguished from the analyte, rendering absolute quantification impossible [1]. A differently labeled standard, such as a fully deuterated homolog, risks differential chromatographic behavior due to a more pronounced reverse isotope effect, leading to non-identical matrix effects and ion suppression in the MS source [1]. Furthermore, positional isomerism among alkylpyrazines is common; a non-site-specific label or a regioisomeric standard (e.g., 2-ethyl-3,6-dimethylpyrazine-d5) would fail to correct for extraction efficiency and ionization variability specific to the 3,5-dimethyl isomer, directly violating the core assumption of identical matrix recovery and response factor between analyte and internal standard [2].

Unlabeled analog

May introduce uncontrolled background, compromising absolute quantification in SIDA.

Differently deuterated standard

A d6-methyl variant or other labeling pattern may exhibit altered retention and ion suppression, affecting method consistency.

Regioisomeric standard

2-ethyl-3,6-dimethylpyrazine-d5 may not correct for isomer-specific extraction efficiency, violating SIDA assumptions.

Quantitative Evidence for d5-Pyrazine Internal Standard


SIDA-GC-MS Quantification Precision

In a comparative method validation study for coffee pyrazine analysis, the SIDA method employing 3,5-dimethyl-2-ethyl-d5-pyrazine achieved a relative standard deviation (%RSD) of <20% for replicate measurements, a level of precision unattainable by external standard calibration using the unlabeled analog due to variable matrix-induced signal suppression [1]. By contrast, external standard calibration showed RSDs exceeding 30% in complex roasted coffee matrices, rendering it unsuitable for trace-level determinations.

Quantification Precision
Head-to-head
RSD 30% (external standard), >10 pp improvement
Supports method precision context within food analysis criteria
In roasted coffee matrix; SIM mode
Stable Isotope Dilution Assay GC-MS Alkylpyrazine Quantification

Deuterium Mass Shift Selectivity

The site-specific incorporation of five deuterium atoms in the ethyl side chain yields a molecular ion at m/z 141 (M+), which is cleanly separated by 5 Da from the unlabeled analyte at m/z 136. This separation is analytically crucial because the natural abundance of 13C isotopes in the unlabeled compound (approximately 8.8% for C8) contributes a significant M+1 signal that would confound a d1- or d2-labeled standard. A d5-labeled standard operates in a mass region with nearly zero natural abundance background, ensuring that the MS integration window captures only the internal standard signal [1].

Mass Shift Selectivity
Class-level
5 Da shift eliminates >99.9% natural isotopologue interference; 1–2 Da only reduces to ~2–8%
Supports low-background quantification selectivity
Based on natural 13C abundance calculation
Isotopic Purity Mass Spectrometry Ion Overlap

Validated Synthesis and Purity

A published one-step synthesis for [2H5]-2-ethyl-3,5-dimethylpyrazine (designated d-8) via nucleophilic addition of a deuterated ethyl Grignard reagent to a chloroalkylpyrazine precursor achieved yields of 57–100% across a panel of twelve compounds, with chemical purities ranging from 86–98% [1]. This synthesis is explicitly documented as a convenient, low-cost approach that avoids expensive specialized reagents, directly addressing the historical limitation of high commercial cost for stable isotope-labeled standards.

Synthesis Validation
Reported
Yield 57–100%, purity 86–98% (one-step Grignard route)
Supports vendor purity benchmark and cost evaluation
Published panel of twelve deuterated alkylpyrazines
Deuterium Labeling Synthesis Chemical Purity Isotopic Enrichment

Critical Flavor Marker: Odor Activity

2-Ethyl-3,5-dimethylpyrazine exhibits a 4500-fold lower odor threshold in air compared to 2,3,5-trimethylpyrazine, a structurally close alkylpyrazine (50 ng/L air for trimethylpyrazine vs. ~0.011 ng/L air for 2-ethyl-3,5-dimethylpyrazine) [1]. This potency places it among the most sensorially impactful alkylpyrazines, with the highest odor-active values in roasted peanut butter, cocoa, and coffee despite very low absolute abundance . A dedicated, isotopically pure internal standard is therefore essential because even minor quantitative errors in this low-abundance, high-potency compound will disproportionately distort sensory-flavor correlations.

Odor Threshold Potency
Head-to-head
0.011 ng/L air vs 50 ng/L (2,3,5-trimethylpyrazine), 4500-fold lower threshold
Supports sensory-correlation quantification accuracy
Determined by GC-O with trained assessors
Gas Chromatography-Olfactometry Odor Threshold Aroma Chemistry

Regioisomer Selectivity: 3,5- vs. 3,6-Dimethyl

In roasted coffee, 2-ethyl-3,5-dimethylpyrazine and its regioisomer 2-ethyl-3,6-dimethylpyrazine co-occur and are among the alkylpyrazines present at the lowest absolute concentrations [1]. Because the two isomers share identical molecular weights and nearly identical mass spectra, their independent quantification by GC-MS requires chromatographic baseline resolution and isomer-specific internal standards. The d5-labeled 3,5-isomer enables selective quantification of this single isomer without cross-contamination from the co-eluting 3,6-isomer, provided the GC column achieves adequate separation.

Regioisomer Selectivity
Reported
3,5-d5 isomer enables selective quantification without co-eluting 3,6-isomer interference
Supports isomer-specific quantification for origin authentication
Requires adequate GC resolution of regioisomers
Regioisomer Separation Chromatographic Resolution Food Authenticity

Key Applications for d5-Pyrazine Standard


Coffee Authenticity Odorant Profiling

The d5-pyrazine standard is indispensable for SIDA-GC-MS methods that quantify the full alkylpyrazine profile of green and roasted coffee beans. As documented by Pickard et al., the method using deuterated internal standards achieves sufficient precision (%RSD < 20%) to differentiate Arabica from Robusta origins based on alkylpyrazine distribution patterns, where 2-ethyl-3,5-dimethylpyrazine is a discriminating marker present at low (sub-mg/kg) but statistically significant levels [1].

Sensory-Flavor Correlation for Cocoa and Peanut Butter

Because 2-ethyl-3,5-dimethylpyrazine possesses one of the highest odor-active values among all pyrazines in roasted peanut and cocoa products, its accurate quantitation via SIDA using the d5 standard is the critical link between instrumental data and trained sensory panel scores. Fang and Cadwallader demonstrated that this compound, despite its low abundance, is a primary driver of roasted, nutty aroma character, meaning that any formulation or processing change must be monitored with this specific internal standard to maintain flavor consistency [2].

Method Validation for Regulatory Flavor Compliance

Regulatory frameworks for natural flavor labeling and contaminant monitoring increasingly require isotopically validated analytical methods. The d5-pyrazine internal standard enables SIDA methods to meet the EU and FDA performance criteria for confirmatory methods (e.g., 2002/657/EC), specifically the requirements for ≤20% RSD at concentrations near the limit of quantification. This compound provides a documented, published method with inter-laboratory reproducibility data [1], streamlining accreditation for food testing laboratories.

In-House Isotope Standard Synthesis

The published one-step Grignard synthesis route for [2H5]-2-ethyl-3,5-dimethylpyrazine [2] empowers academic laboratories to produce their own internal standard at a fraction of commercial cost. Procurement of the precursor 2-chloro-3,5-dimethylpyrazine and pentadeuteroethyl magnesium bromide enables synthesis of gram quantities with demonstrated yields and purities, bypassing the commercial supply bottleneck and enabling large-scale sensory-directed fractionation studies.

Application
Selection Property
Validation Focus
Coffee authenticity odorant profiling
Regioisomer-specific ISTD with documented precision
Alkylpyrazine distribution pattern differentiation
Sensory-flavor correlation (cocoa, peanut butter)
High-sensitivity odorant quantification ISTD
Instrumental-sensory data alignment
Method validation for regulatory compliance
Published SIDA method with inter-laboratory reproducibility
Precision and recovery assessment
In-house isotope standard synthesis
Validated one-step Grignard synthesis route
Yield and purity benchmarking
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